6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling.
Mecanismo De Acción
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key signaling molecule in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide blocks the downstream signaling pathways that promote the growth and survival of B-cell malignancies.
Biochemical and Physiological Effects
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in B cells and inhibit the growth of B-cell malignancies in preclinical models. It has also been shown to reduce the levels of circulating B cells in CLL patients, indicating its ability to target B-cell receptor signaling in vivo. In addition, 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have minimal effects on T-cell function and other non-B-cell lineages, suggesting its selectivity for BTK inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK inhibition, its ability to induce apoptosis in B cells, and its efficacy in preclinical models of B-cell malignancies. However, its limitations include its potential toxicity and side effects, as well as its limited clinical experience in humans.
Direcciones Futuras
There are several potential future directions for the development of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and other BTK inhibitors. These include the optimization of dosing regimens and combination therapies, the identification of biomarkers for patient selection and monitoring, and the exploration of new indications beyond B-cell malignancies. In addition, the development of next-generation BTK inhibitors with improved selectivity and safety profiles may further enhance the therapeutic potential of this class of drugs.
Métodos De Síntesis
The synthesis of 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the preparation of intermediate compounds, coupling reactions, and purification steps. The process starts with the preparation of tert-butyl 4-(2-oxo-2H-benzo[d][1,3]thiazin-3-yl)piperidine-1-carboxylate, which is then subjected to a series of reactions to form the final product.
Aplicaciones Científicas De Investigación
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). It has been shown to inhibit B-cell receptor signaling and induce apoptosis (programmed cell death) in B cells, leading to the suppression of tumor growth.
Propiedades
Fórmula molecular |
C22H27ClN2O3S |
---|---|
Peso molecular |
435 g/mol |
Nombre IUPAC |
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H27ClN2O3S/c1-22(2,3)14-7-8-16-17(12-14)29-21(18(16)20(28)24-9-10-26)25-19(27)13-5-4-6-15(23)11-13/h4-6,11,14,26H,7-10,12H2,1-3H3,(H,24,28)(H,25,27) |
Clave InChI |
YHUNPXSDYSSZMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCCO)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.